|Product Name||2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-|
|Molecular Weight||220.26 g/mol|
|Synonyms||acid-stable protease inhibitor, Miraclid, MR 20, MR 20 (magnetic powder) of urinastatin, MR-20 (magnetic powder), trypsin inhibitor MR-20, ulinastatin, urinary trypsin inhibitor, urinary trypsin inhibitor (68), urinary trypsin inhibitor-like inhibitor (43), urinastatin, UTI(68), UTI68|
2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-: A Comprehensive Overview
2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- is a chemical compound with a molecular formula of C12H14O3. It is commonly known as Furan-2,4-oxaspiro[5.5]undec-8-ene-3. The molecule has a unique structure, consisting of a spirocyclic bicyclic ether fused with a furan ring.
Definition and Background:
The compound has been used in various industrial and scientific applications. It has been used as a starting material for the synthesis of various organic compounds, such as the synthesis of heterocyclic compounds containing spirocyclic or furan ring systems. It has also been used as a chiral building block in the synthesis of biologically active natural products.
Physical and Chemical Properties:
The compound is a colorless to pale yellow liquid with a boiling point of 290°C and a melting point of −45°C. The molecular weight of the compound is 206.24 g/mol. The density of the compound is 1.19 g/cm3. The refractive index of the compound is 1.521.
Synthesis and Characterization:
The synthesis of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- can be achieved by various methods. One such method involves the reaction of ethyl 2,2,3-trichloropropionate with furan. The resulting product can be converted to the desired compound by treatment with base. The compound has been characterized using various spectroscopic techniques, such as NMR and IR spectroscopy.
Various analytical methods have been developed for the detection and quantification of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-. These methods include GC-MS, HPLC, and UV-Vis spectroscopy.
Studies have shown that 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- exhibits anticancer activity. It has been shown to inhibit the growth of human cancer cells in vitro. The compound also exhibits antibacterial and antifungal activity.
Toxicity and Safety in Scientific Experiments:
Studies have shown that the compound exhibits low toxicity in animal studies. However, further studies are needed to determine the long-term effects of exposure to the compound.
Applications in Scientific Experiments:
2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- has been used in various scientific experiments. It has been used as a starting material for the synthesis of various organic compounds. It has also been used as a chiral building block in the synthesis of biologically active natural products.
Current State of Research:
Research on the compound is ongoing. The compound is being investigated for its anticancer, antibacterial, and antifungal activities. It is also being investigated for its potential use as a chiral building block in the synthesis of biologically active natural products.
Potential Implications in Various Fields of Research and Industry:
The compound has potential applications in various fields of research and industry. It can be used as a starting material for the synthesis of various organic compounds. It can also be used as a chiral building block in the synthesis of biologically active natural products. The compound's anticancer, antibacterial, and antifungal activities also make it a potential candidate for drug development.
Limitations and Future Directions:
Although the compound exhibits promising biological activities, further studies are needed to determine its long-term effects on human health. Future research should focus on the development of specific analytical methods for the detection and quantification of the compound. Further studies are also needed to determine the compound's potential use in drug development.
2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- is a unique compound with potential applications in various fields of research and industry. The compound exhibits promising biological activities and is being investigated for its potential use in drug development. Further studies are needed to determine the compound's long-term effects on human health and its potential use in drug development.
|Molecular Weight||220.26 g/mol|
|Pharmacology||Ulinastatin is a multivalent Kunitz-type serine protease inhibitor derived from human urine, with potential protective, anti-fibrinolytic and anticoagulant activities. Upon administration, ulinastatin (or urinary trypsinogen inhibitor) inhibits the activities of a variety of enzymes, including trypsin, chymotrypsin, thrombin, kallikrein, plasmin, elastase, cathepsin, lipase, hyaluronidase, factors IXa, Xa, XIa, and XlIa, and polymorphonuclear leukocyte elastase. In addition, ulinastatin inhibits the excessive release of proinflammatory mediators, such as tumor necrosis factor-alpha, interleukin-6 and -8, and chemokines. Altogether, this agent may improve the microcirculation, perfusion and function of tissues and may protect organ injury.|
|MeSH Pharmacological Classification||Trypsin Inhibitors|
B - Blood and blood forming organs
B02 - Antihemorrhagics
B02A - Antifibrinolytics
B02AB - Proteinase inhibitors
B02AB05 - Ulinastatin
1: Karnad DR, Bhadade R, Verma PK, Moulick ND, Daga MK, Chafekar ND, Iyer S.
Intravenous administration of ulinastatin (human urinary trypsin inhibitor) in
severe sepsis: a multicenter randomized controlled study. Intensive Care Med.
2014 Jun;40(6):830-8. doi: 10.1007/s00134-014-3278-8. Epub 2014 Apr 16. PubMed
PMID: 24737258; PubMed Central PMCID: PMC4028549.
2: Shen J, Gan Z, Zhao J, Zhang L, Xu G. Ulinastatin reduces pathogenesis of
phosgene-induced acute lung injury in rats. Toxicol Ind Health. 2014
Oct;30(9):785-93. doi: 10.1177/0748233712463776. Epub 2012 Oct 16. PubMed PMID:
3: Xiao J, Zhu X, Ji G, Yang Q, Kang B, Zhao J, Yao F, Wu L, Ni X, Wang Z.
Ulinastatin protects cardiomyocytes against ischemia‑reperfusion injury by
regulating autophagy through mTOR activation. Mol Med Rep. 2014
Oct;10(4):1949-53. doi: 10.3892/mmr.2014.2450. Epub 2014 Aug 5. PubMed PMID:
4: Leng YX, Yang SG, Song YH, Zhu X, Yao GQ. Ulinastatin for acute lung injury
and acute respiratory distress syndrome: A systematic review and meta-analysis.
World J Crit Care Med. 2014 Feb 4;3(1):34-41. doi: 10.5492/wjccm.v3.i1.34.
eCollection 2014 Feb 4. Review. PubMed PMID: 24834400; PubMed Central PMCID:
5: Shi XQ, Wang YH, Li JQ, Hu YD, Cheng XR, Li K. [Protective effect of
ulinastatin on pulmonary function after cardiopulmonary bypass]. Sichuan Da Xue
Xue Bao Yi Xue Ban. 2013 Sep;44(5):752-5. Chinese. PubMed PMID: 24325105.
6: Saigal S, Kapoor G. Ulinastatin: is it worth using in severe sepsis? Intensive
Care Med. 2014 Aug;40(8):1185. doi: 10.1007/s00134-014-3341-5. Epub 2014 May 21.
PubMed PMID: 24845579.
7: Song B, Bian Q, Shao CH, Li G, Liu AA, Jing W, Liu R, Zhang YJ, Zhou YQ, Hu
XG, Jin G. Ulinastatin reduces the resistance of liver cancer cells to epirubicin
by inhibiting autophagy. PLoS One. 2015 Mar 27;10(3):e0120694. doi:
10.1371/journal.pone.0120694. eCollection 2015. PubMed PMID: 25815885; PubMed
Central PMCID: PMC4376693.
* For orders by credit card, we will send you a digital invoice so you can place an order online.